Enhanced Acidity Drives Reactivity and Bioavailability: pKa Comparison with Non-Fluorinated Salicylic Acid
3,4,5,6-Tetrafluorosalicylic acid exhibits significantly enhanced acidity compared to its non-fluorinated parent, salicylic acid. This is due to the strong electron-withdrawing inductive effect of the four fluorine atoms on the aromatic ring .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 1.53 ± 0.28 (predicted) |
| Comparator Or Baseline | Salicylic Acid: pKa = 2.97 (literature value for carboxyl group) |
| Quantified Difference | Target compound is approximately 27.5 times more acidic (ΔpKa ≈ 1.44) |
| Conditions | Predicted value based on molecular structure, consistent with experimental determination for polyfluorosalicylic acids [1]. |
Why This Matters
This ~30-fold increase in acidity fundamentally alters its reactivity in synthesis and its ionization state at physiological pH, directly impacting membrane permeability and metal coordination chemistry for which it is selected.
- [1] Burgart, Y. V., et al. (2020). Metal complexes based on polyfluorosalicylic acids and their antimycotic and antimicrobial activity. Polyhedron, 177, 114279. View Source
